![molecular formula C10H20OS B1211199 S-Octyl ethanethioate](/img/structure/B1211199.png)
S-Octyl ethanethioate
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Overview
Description
S-octyl ethanethioate is a thioacetate ester of octane-1-thiol. It has a role as a metabolite.
Scientific Research Applications
Enzyme Catalysis and Industrial Applications
- S-Octyl ethanethioate, an aliphatic ester, is used in industries like food, pharmaceuticals, and cosmetics, primarily as a fixative, modifier, and aromatic ester. Enzymatic catalysis, particularly using acoustic cavitation, has been employed for its synthesis, offering higher yields and reduced reaction times compared to conventional processes (Tomke & Rathod, 2016).
Pharmaceutical and Chemical Analysis
- S-Octyl ethanethioate, specifically in the form of YK-1101, a potential histone deacetylase inhibitor, has been studied for its quality and stability under various stress conditions. High-Performance Liquid Chromatography (HPLC) methods were established for its analysis (Zhou et al., 2013).
Material Science and Polymer Chemistry
- Studies on polylactones and polymerizations initiated with Tin(II) octoate, a derivative of S-Octyl ethanethioate, revealed insights into the esterification and transesterification reactions, contributing to the understanding of polymer chemistry (Kricheldorf et al., 2000).
Biomedical Engineering
- S-Octyl ethanethioate derivatives have been evaluated for coating applications on Mg alloys for biomedical purposes, showing potential in enhancing the performance of medical implants (Abidin et al., 2015).
Environmental and Energy Research
- Research on S-Octyl ethanethioate derivatives in ethanol/gasoline surrogates explored their effects on engine performance and octane requirements, contributing to the understanding of alternative fuels (Qian et al., 2019).
Surface Chemistry and Antimicrobial Applications
- Anionic surfactants synthesized using S-Octyl ethanethioate derivatives exhibited high surface activity and showed promising antimicrobial activities against various pathogens, indicating potential applications in the petroleum field as biocides (Negm & Tawfik, 2014).
properties
Product Name |
S-Octyl ethanethioate |
---|---|
Molecular Formula |
C10H20OS |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
S-octyl ethanethioate |
InChI |
InChI=1S/C10H20OS/c1-3-4-5-6-7-8-9-12-10(2)11/h3-9H2,1-2H3 |
InChI Key |
NQMNVUDCUZKJRL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC(=O)C |
Canonical SMILES |
CCCCCCCCSC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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